![molecular formula C11H17NO B12094515 (2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-[4-(propan-2-yl)fenil]etan-1-ol es un compuesto quiral con importancia significativa en varios campos científicos. Este compuesto se caracteriza por la presencia de un grupo amino y un grupo hidroxilo unidos a un anillo fenilo sustituido con un grupo isopropilo. Su estructura única lo convierte en una molécula valiosa en química medicinal, síntesis orgánica y aplicaciones industriales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de (2R)-2-amino-2-[4-(propan-2-yl)fenil]etan-1-ol se puede lograr a través de varios métodos. Un enfoque común implica el uso de transaminasas, que ofrecen un método ambiental y económicamente atractivo para la síntesis directa de aminas relevantes para la industria farmacéutica a partir de cetonas proquirales . Este método permite la producción de compuestos enantiopuros con alta enantioselectividad y eficiencia.
Métodos de producción industrial: La producción industrial de este compuesto a menudo implica el uso de biocatalizadores de células enteras inmovilizadas con actividad ®-transaminasa. Este método se ha optimizado para producir los enantiómeros ® con altas tasas de conversión y exceso enantiomérico .
Análisis De Reacciones Químicas
Tipos de reacciones: (2R)-2-amino-2-[4-(propan-2-yl)fenil]etan-1-ol sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar las iminas o nitrilos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas secundarias.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros y las aminas se utilizan en condiciones básicas.
Productos principales:
Oxidación: Formación de iminas o nitrilos.
Reducción: Formación de aminas secundarias.
Sustitución: Formación de derivados fenil sustituidos.
4. Aplicaciones en la investigación científica
(2R)-2-amino-2-[4-(propan-2-yl)fenil]etan-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis orgánica.
Biología: Se estudia por su posible papel en la inhibición enzimática y las interacciones proteicas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
El mecanismo de acción de (2R)-2-amino-2-[4-(propan-2-yl)fenil]etan-1-ol implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor enzimático, uniéndose al sitio activo de las enzimas e impidiendo su función normal. Esta interacción puede interrumpir diversas vías bioquímicas, lo que lleva a efectos terapéuticos .
Compuestos similares:
Acetoacetato de etilo: Se utiliza como intermedio químico en la producción de varios compuestos.
4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina: Materia prima importante para la síntesis de colorantes y productos farmacéuticos.
Unicidad: (2R)-2-amino-2-[4-(propan-2-yl)fenil]etan-1-ol es único debido a su naturaleza quiral y la presencia de grupos funcionales amino e hidroxilo
Comparación Con Compuestos Similares
Ethyl acetoacetate: Used as a chemical intermediate in the production of various compounds.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Important starting material for the synthesis of dyes and pharmaceuticals.
Uniqueness: (2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
XUXBDVIKYGKHEV-NSHDSACASA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@H](CO)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



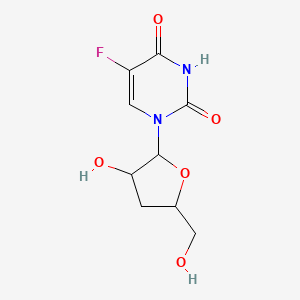
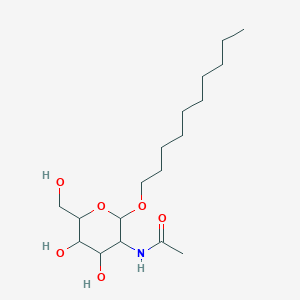
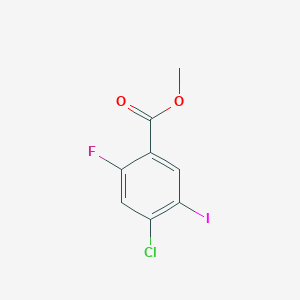
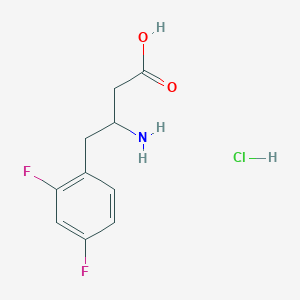
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)



![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
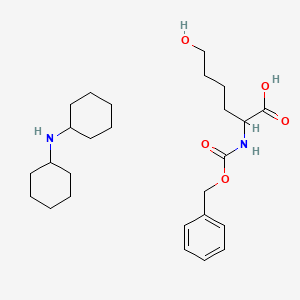
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
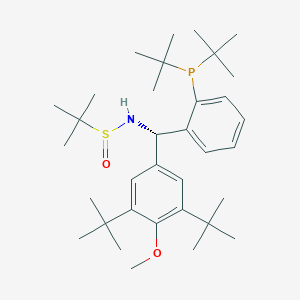
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
